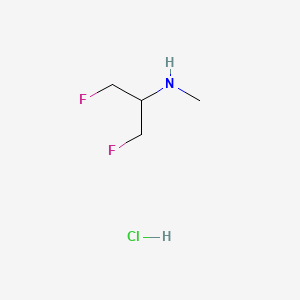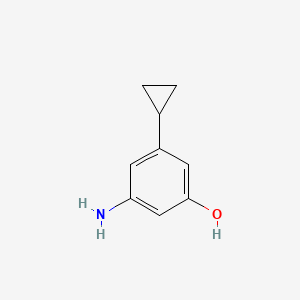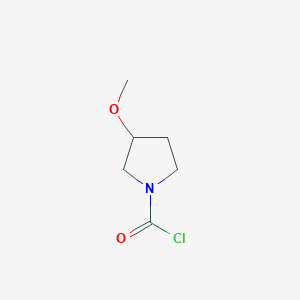![molecular formula C9H13IO3 B13460023 [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate: is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation, often using iodine and a suitable halogenating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the acetate group into an alcohol or other derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a precursor for the development of novel materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive iodomethyl group.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate or as a pharmacophore in drug design.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- [1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- [1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
Comparison:
- Reactivity: The iodomethyl derivative is generally more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts.
- Stability: The iodomethyl compound may be less stable due to the larger atomic radius of iodine, which can lead to weaker carbon-halogen bonds.
- Applications: While all these compounds can be used in similar applications, the iodomethyl derivative’s higher reactivity makes it particularly useful in applications requiring rapid and efficient chemical modifications.
This detailed overview provides a comprehensive understanding of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Propriétés
Formule moléculaire |
C9H13IO3 |
|---|---|
Poids moléculaire |
296.10 g/mol |
Nom IUPAC |
[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate |
InChI |
InChI=1S/C9H13IO3/c1-6(11)12-4-8-7-2-9(3-7,5-10)13-8/h7-8H,2-5H2,1H3 |
Clé InChI |
APEPQESEHNTTPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C2CC(C2)(O1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)

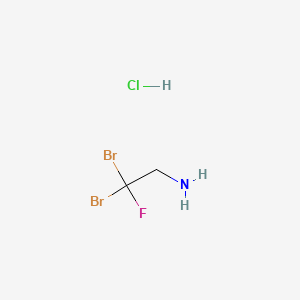

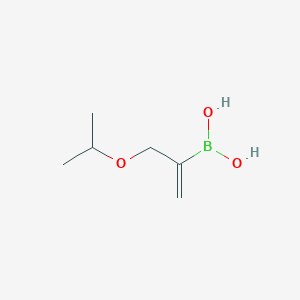
![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)
